2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
2-(1,4-Diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound characterized by a 1,4-diazepane ring (a seven-membered heterocycle containing two nitrogen atoms) linked via an acetamide group to a substituted phenyl ring (2-ethyl-6-methylphenyl). Its molecular formula is C₁₈H₂₇N₃O, with a molecular weight of 301.43 g/mol (calculated). The compound’s InChIKey (CNPXXHZKLQROJX-UHFFFAOYSA-N) and CAS number (1097812-45-7) are critical identifiers for chemical databases and supplier listings .
Properties
Molecular Formula |
C16H25N3O |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C16H25N3O/c1-3-14-7-4-6-13(2)16(14)18-15(20)12-19-10-5-8-17-9-11-19/h4,6-7,17H,3,5,8-12H2,1-2H3,(H,18,20) |
InChI Key |
CNPXXHZKLQROJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2CCCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.
Acylation Reaction: The diazepane ring is then acylated with 2-ethyl-6-methylphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the diazepane ring.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide could have several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, such as potential activity as a central nervous system agent.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with diazepane rings may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Diversity: Modifications to the phenyl or diazepane group significantly alter physicochemical properties and biological activity.
- Receptor Specificity: Pyridazinone-based FPR agonists highlight the importance of aromatic cores for receptor binding, a feature absent in the target compound, suggesting divergent therapeutic pathways .
Biological Activity
2-(1,4-Diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
The molecular formula of 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is with a molecular weight of approximately 274.36 g/mol. Its structure features a diazepane ring and an acetamide functional group, which may contribute to its pharmacological properties.
Research indicates that compounds with similar structures may interact with various biological targets, including:
- GABA Receptors : Compounds that contain diazepane rings often exhibit activity at GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
- PARP Inhibition : Some related compounds have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased apoptosis in cancer cells, making it a target for cancer therapy .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this diazepane derivative have demonstrated significant efficacy against various cancer cell lines, including breast cancer cells (e.g., MCF-7). The IC50 values for these compounds were comparable to established chemotherapeutics like Olaparib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 57.3 |
| 5e | MCF-7 | 62.0 |
Neuropharmacological Effects
The diazepane moiety suggests potential neuropharmacological effects. Compounds in this category may exhibit anxiolytic or sedative properties by modulating GABAergic transmission.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on PARP Inhibition : A compound structurally similar to 2-(1,4-diazepan-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide was tested for PARP inhibition. Results indicated that at concentrations ranging from 0.01 to 100 µM, significant inhibition of PARP activity was observed, leading to increased levels of cleaved PARP and phosphorylated H2AX in treated cells .
- Neuroprotective Effects : In a study assessing neuroprotective effects against oxidative stress, a related compound demonstrated the ability to reduce neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
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